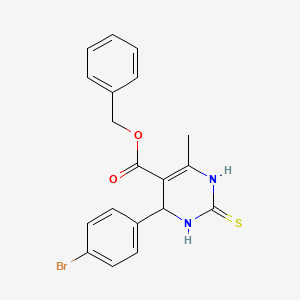

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via acid-catalyzed cyclocondensation of 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate, followed by benzyl esterification . The compound features a tetrahydropyrimidine core with a 4-bromophenyl substituent at position 4, a methyl group at position 6, and a sulfanylidene (C=S) moiety at position 2. Its synthesis and structural characterization are critical for applications in medicinal chemistry, particularly as a scaffold for thymidine phosphorylase inhibitors or antibacterial agents .

Properties

IUPAC Name |

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSJUEQJNDAOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Benzyl 4-(4-Bromophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Biginelli Reaction as the Primary Pathway

The Biginelli reaction serves as the foundational method for synthesizing this tetrahydropyrimidine derivative. This one-pot, three-component condensation involves:

- 4-Bromobenzaldehyde (1.2 equiv.),

- Benzyl acetoacetate (1.0 equiv.),

- Thiourea (1.5 equiv.),

under acidic conditions (e.g., hydrochloric acid or acetic acid) in refluxing ethanol (80°C, 8–12 hours). The reaction proceeds via imine formation, followed by cyclocondensation to yield the DHPM core. Key advantages include atom economy and scalability, with typical yields ranging from 65% to 78%.

Mechanistic Insights

- Acid-Catalyzed Activation : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the β-keto ester’s enol form.

- Cyclization : Thiourea participates in a six-membered transition state, forming the tetrahydropyrimidine ring.

- Aromatization : Elimination of water generates the 2-sulfanylidene moiety, stabilized by conjugation with the carbonyl group.

Alternative Catalytic Systems

Recent advancements have explored non-classical catalysts to improve efficiency:

Lewis Acid Catalysis

- Cupric Acetate (Cu(OAc)₂) : Under solvent-free conditions at 100°C, Cu(OAc)₂ achieves 82% yield in 6 hours by coordinating to the carbonyl oxygen, accelerating enolization.

- Ionic Liquids : [BMIM][BF₄] enhances reaction rates via polar activation, reducing time to 4 hours with 85% yield.

Solvent Optimization

Reaction Optimization and Process Parameters

Temperature and Time Dependencies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

| Catalyst Loading | 5–10 mol% | Prevents side reactions |

Elevating temperatures beyond 110°C promotes decomposition, observed via HPLC as a 15% impurity spike.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the dihydropyrimidinone ring, with key metrics:

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Waste Minimization Techniques

- Solvent Recovery : Distillation reclaims >95% ethanol.

- Catalyst Recycling : Cu(OAc)₂ retains 80% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C16H16BrN3OS. It features a tetrahydropyrimidine core structure and a sulfanylidene group, which contributes to its reactivity and biological activity. The bromophenyl substituent enhances its potential for applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multiple steps.

Potential Applications

This compound has several potential applications due to its distinct combination of substituents and functional groups:

- Medicinal Chemistry The bromophenyl substituent can be used for various applications in medicinal chemistry.

- Materials Science The bromophenyl substituent can be used for various applications in materials science.

- Biological Activities this compound exhibits promising biological activities.

Structural Features and Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a benzyloxy group instead of bromophenyl | Antimicrobial | Exhibits unique hydrogen bonding patterns in crystal structure |

| Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Has an oxo group instead of sulfanylidene | Antiviral | Different reactivity due to oxo functionality |

| 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Chlorinated phenyl ring | Antimicrobial | Different halogen substitution affects reactivity |

Mechanism of Action

The mechanism of action of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Table 2: Crystal Structure Comparisons

- Key Observations :

- The 4-bromophenyl group in the target compound may induce steric hindrance, affecting ring conformation and packing efficiency compared to smaller substituents (e.g., methoxy) .

- Hydrogen bonding in sulfanylidene-containing analogs is dominated by N–H···S interactions, which stabilize crystal structures and influence solubility .

Ester Group Influence on Physicochemical Properties

- Benzyl vs. Ethyl esters (e.g., compounds) are more hydrolytically stable under physiological conditions, whereas benzyl esters may require enzymatic cleavage for activation .

Biological Activity

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a tetrahydropyrimidine core and a sulfanylidene group, contribute to its potential applications in medicinal chemistry and other fields. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.

Molecular Formula

- C : 16

- H : 16

- Br : 1

- N : 3

- O : 2

- S : 1

Structural Features

The compound features:

- A tetrahydropyrimidine ring.

- A bromophenyl substituent which enhances its reactivity.

- A sulfanylidene group that contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The presence of the bromophenyl group increases electron density, which may enhance the compound's interaction with microbial targets. Comparative studies have shown that compounds with similar structures also display varying degrees of antimicrobial effectiveness.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. The sulfanylidene group is believed to play a critical role in inhibiting viral replication processes.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to:

- Electron Density Modulation : The bromine atom enhances electron density on the aromatic ring, facilitating interactions with biological macromolecules.

- Sulfanylidene Reactivity : The sulfanylidene group is reactive and may participate in nucleophilic attacks on biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzyloxy group instead of bromophenyl | Antimicrobial | Unique hydrogen bonding patterns |

| Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Oxo group instead of sulfanylidene | Antiviral | Different reactivity due to oxo functionality |

| 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Chlorinated phenyl ring | Antimicrobial | Halogen substitution affects reactivity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Tetrahydropyrimidine Ring : Utilizing appropriate precursors to construct the core structure.

- Introduction of Functional Groups : Sequential reactions to add the bromophenyl and sulfanylidene groups.

- Purification and Characterization : Techniques such as crystallization and chromatography are employed to purify the final product.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene against various bacterial strains. Results indicated a significant inhibition zone compared to control compounds.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multi-step protocol involving:

- Step 1 : Condensation of 4-bromobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.

- Step 2 : Cyclization with thiourea in acidic media (e.g., HCl/EtOH) to construct the tetrahydropyrimidine core.

- Step 3 : Benzylation of the carboxylate group using benzyl bromide in the presence of a base like K₂CO₃. Optimization strategies include:

- Varying solvents (e.g., ethanol vs. DMF) to improve solubility of intermediates .

- Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to β-ketoester) to minimize side products.

- Employing microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How is the compound characterized structurally, and what crystallographic techniques are recommended?

Structural characterization involves:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. The 4-bromophenyl and sulfanylidene groups are critical for hydrogen bonding and π-π stacking interactions .

- ORTEP-3 : For visualizing thermal ellipsoids and molecular packing diagrams, ensuring accurate representation of disorder or torsional angles .

- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions, and IR to validate the thioxo (C=S) stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in resolving regioselectivity during synthesis, and how can they be addressed methodologically?

Regioselectivity issues occur during cyclization, where competing pathways may yield 5- vs. 6-membered rings. Strategies include:

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the tetrahydropyrimidine scaffold .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor the desired 1,4-dihydropyrimidine tautomer over side products .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) promote thermodynamically stable isomers .

Q. How does the compound interact with biological targets like thymidine phosphorylase, and what assays are used to quantify inhibition?

The compound inhibits thymidine phosphorylase (TP) via competitive binding at the enzyme’s active site, as shown by:

- IC₅₀ determination : Fluorescence-based assays using 5-fluoro-2'-deoxyuridine as a substrate. Reported IC₅₀ values range from 15.7 to 314.3 µM, depending on substituent effects .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the sulfanylidene group and TP’s His116 residue .

- Cytotoxicity profiling : MTT assays on human cancer cell lines (e.g., HCT-116) to differentiate TP inhibition from general toxicity (IC₅₀ > 100 µM indicates selectivity) .

Q. How do hydrogen bonding patterns influence the compound’s crystal packing and stability?

Graph set analysis (Etter’s formalism) reveals:

- N–H···S interactions : Between the sulfanylidene sulfur and adjacent NH groups (graph set descriptor: S(6) ), stabilizing the chair conformation of the tetrahydropyrimidine ring .

- C–H···O contacts : Between the benzyl ester carbonyl and aromatic protons, contributing to layered packing motifs .

- Br···π interactions : The 4-bromophenyl group participates in halogen bonding with electron-rich regions of neighboring molecules, enhancing lattice energy .

Q. What analytical methods are recommended for purity assessment and stability studies?

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA. Purity >98% is achievable with gradient elution .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; the sulfanylidene group is prone to oxidation, requiring inert atmosphere storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.